Sodium 5-chloropyridine-2-sulfinate Sodium 5-chloropyridine-2-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15790735
InChI: InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
SMILES:
Molecular Formula: C5H3ClNNaO2S
Molecular Weight: 199.59 g/mol

Sodium 5-chloropyridine-2-sulfinate

CAS No.:

Cat. No.: VC15790735

Molecular Formula: C5H3ClNNaO2S

Molecular Weight: 199.59 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-chloropyridine-2-sulfinate -

Specification

Molecular Formula C5H3ClNNaO2S
Molecular Weight 199.59 g/mol
IUPAC Name sodium;5-chloropyridine-2-sulfinate
Standard InChI InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
Standard InChI Key ZUINBSLWISKJRO-UHFFFAOYSA-M
Canonical SMILES C1=CC(=NC=C1Cl)S(=O)[O-].[Na+]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a sulfinate group (-SO₂⁻) at the 2-position, stabilized by a sodium counterion. The planar pyridine ring facilitates aromatic interactions, while the electron-withdrawing chlorine and sulfinate groups influence its reactivity . The canonical SMILES representation, C1=CC(=NC=C1Cl)S(=O)[O-].[Na+], underscores the spatial arrangement critical for its chemical behavior.

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₅H₃ClNNaO₂S
Molecular Weight199.59 g/mol
IUPAC NameSodium;5-chloropyridine-2-sulfinate
SolubilityWater-soluble
AppearanceWhite to light yellow crystalline powder

Spectroscopic and Computational Insights

The Standard InChIKey (ZUINBSLWISKJRO-UHFFFAOYSA-M) provides a unique identifier for computational studies, enabling precise molecular modeling. Density functional theory (DFT) analyses predict nucleophilic reactivity at the sulfur center, with the chlorine atom inducing regioselectivity in substitution reactions .

Synthesis and Manufacturing

Conventional Synthetic Routes

Sodium 5-chloropyridine-2-sulfinate is typically synthesized via oxidation of 5-chloropyridine-2-thiol followed by neutralization with sodium hydroxide. Alternative pathways involve treating 2,5-dichloropyridine with sodium sulfite under controlled conditions, analogous to methods used for its 6-chloro isomer :

2,5-Dichloropyridine + Na2SO3Sodium 5-Chloropyridine-2-Sulfinate + NaCl\text{2,5-Dichloropyridine + Na}_2\text{SO}_3 \rightarrow \text{Sodium 5-Chloropyridine-2-Sulfinate + NaCl}

Reaction optimization studies emphasize temperature control (60–80°C) and inert atmospheres to prevent over-oxidation to sulfonates.

Advanced Methodologies

Recent advances leverage palladium catalysis for direct sulfination. For instance, pyridine-directed C–H sulfination using sodium sulfinates enables streamlined access to derivatives like Sodium 5-chloropyridine-2-sulfinate . These methods achieve yields up to 78% while minimizing byproducts.

Reactivity and Mechanistic Behavior

Nucleophilic Sulfinate Group

The sulfinate anion (-SO₂⁻) acts as a soft nucleophile, participating in:

  • S–S Bond Formation: Reacting with disulfides to generate thiosulfonates.

  • C–S Cross-Coupling: Palladium-mediated couplings with aryl halides, forming biaryl sulfones .

Chlorine-Directed Electrophilic Substitution

The chlorine atom directs electrophilic aromatic substitution to the 4-position, enabling sequential functionalization. For example, nitration at the 4-position yields nitro derivatives, which are reducible to amines for further coupling .

Pharmaceutical and Industrial Applications

Drug Intermediate Synthesis

Sodium 5-chloropyridine-2-sulfinate is pivotal in synthesizing kinase inhibitors and antiviral agents. Its sulfinate group facilitates Suzuki–Miyaura couplings to install aromatic moieties critical for biological activity . A notable application is in constructing thiazole-containing compounds, such as the antitumor agent in development by Pfizer .

Material Science Applications

In polymer chemistry, it serves as a chain-transfer agent in radical polymerizations, controlling molecular weight distributions in polyacrylamides.

Comparative Analysis of Pyridine Sulfinates

Table 2: Structural and Functional Comparisons

CompoundChlorine PositionKey ReactivityPrimary Use
Sodium 5-Chloropyridine-2-sulfinate5C–S cross-couplingPharmaceutical intermediates
Sodium 6-Chloropyridine-2-sulfinate6Antimicrobial activityAgrochemical research
Sodium Pyridine-2-sulfinateNoneLigand in catalysisTransition-metal complexes

The 5-chloro derivative's unique regiochemistry enhances its utility in constructing sterically hindered biaryls, unlike its 6-chloro counterpart .

Recent Advances and Future Directions

Palladium-Catalyzed Cross-Coupling

A landmark study demonstrated its use in Pd(OAc)₂-catalyzed couplings with aryl iodides, achieving turnover numbers (TON) exceeding 10⁴ . The reaction proceeds via a three-step mechanism: oxidative addition, transmetalation, and reductive elimination.

Green Chemistry Initiatives

Microwave-assisted syntheses reduce reaction times from hours to minutes, improving energy efficiency. Aqueous-phase reactions at ambient temperatures are under investigation to replace dichloromethane solvents .

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